2'-Hydroxy-4'-Methoxychalcone

Vue d'ensemble

Description

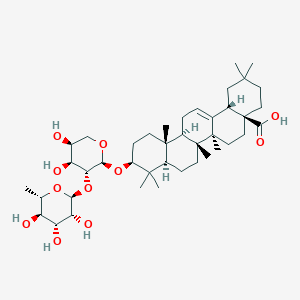

2’-Hydroxy-4’-Methoxychalcone is a natural product found in Dalbergia sissoo, Oxytropis falcata, and other organisms .

Synthesis Analysis

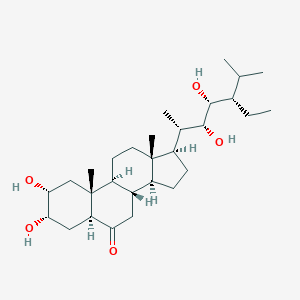

Chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . 2’-Hydroxy-4’-Methoxychalcone, a recently synthesized chalcone, showed a considerable antioxidant activity .Molecular Structure Analysis

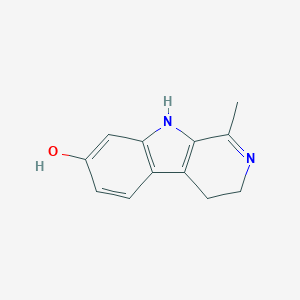

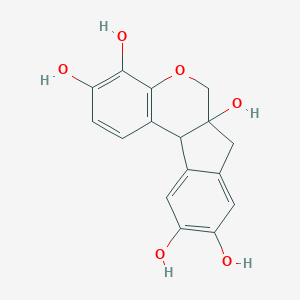

The molecular formula of 2’-Hydroxy-4’-Methoxychalcone is C16H14O3 . It consists of two aromatic rings linked through a three-carbon alkenone unit .Chemical Reactions Analysis

Chalcones undergo many chemical reactions and are used to synthesize heterocyclic compounds .Physical And Chemical Properties Analysis

The molecular weight of 2’-Hydroxy-4’-Methoxychalcone is 254.28 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Applications De Recherche Scientifique

Biomolecule-Ligand Complex Study

2’-Hydroxy-4’-Methoxychalcone is utilized in the study of biomolecule-ligand complexes, which is crucial for understanding molecular interactions within biological systems. This application is particularly relevant in the field of structural biology and biochemistry, where insights into ligand binding can inform drug design and functional analysis of biomolecules .

Free Energy Calculations

In computational chemistry, this compound is applied in free energy calculations to predict the stability and affinity of molecular interactions. Such calculations are essential for drug discovery processes, allowing researchers to estimate how well a drug will bind to its target before synthesizing and testing it .

Structure-Based Drug Design

2’-Hydroxy-4’-Methoxychalcone plays a role in structure-based drug design (SBDD). SBDD involves designing drugs based on the three-dimensional structure of the biological target, and this compound can be used as a reference or starting point for creating new therapeutic agents .

X-Ray Crystal Complex Refinement

This chalcone derivative is also involved in the refinement of x-ray crystal complexes. In crystallography, refining the structure of a crystal complex helps in achieving a more accurate model of the molecule’s arrangement and bonding within a crystal, which is vital for understanding its properties and interactions .

Anti-Inflammatory and Anti-Cancer Properties

Research has indicated that chalcones like 2’-Hydroxy-4’-Methoxychalcone can modulate inflammation and cancer through their effect on NF-κB signaling. This signaling pathway plays a significant role in immune response and cell survival, making chalcones potential candidates for therapeutic agents in treating these conditions .

Anti-Angiogenic Activities

The anti-angiogenic activities of 2’-Hydroxy-4’-Methoxychalcone have been studied, suggesting its potential use in inhibiting the formation of new blood vessels. This property is particularly important in cancer treatment, as it can prevent tumors from receiving nutrients and oxygen necessary for their growth .

Anti-Melanogenic Effects

Derivatives of 2’-Hydroxy-4’-Methoxychalcone have shown potent melanogenesis-inhibitory effects, which could be beneficial in treating hyperpigmentation disorders. By inhibiting melanin production, these compounds can help manage conditions like melasma or age spots .

Safety And Hazards

Orientations Futures

Chalcones and their derivatives possess a wide spectrum of pharmacological properties, making them potentially suitable candidates for therapeutic interventions in many human ailments . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

Propriétés

IUPAC Name |

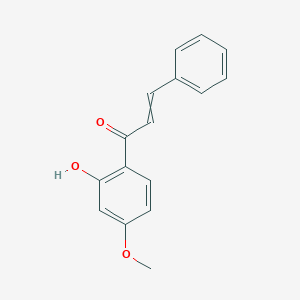

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-11,18H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNGQVJAKLIYDG-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Hydroxy-4'-Methoxychalcone | |

CAS RN |

39273-61-5 | |

| Record name | NSC102053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.